1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC9537615
Molecular Formula: C11H10FNO3
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione -](/images/structure/VC9537615.png)
Specification
Molecular Formula | C11H10FNO3 |
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Molecular Weight | 223.20 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methoxy]pyrrolidine-2,5-dione |
Standard InChI | InChI=1S/C11H10FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)5-6-11(13)15/h1-4H,5-7H2 |
Standard InChI Key | NKBLURRNMUEANX-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F |
Canonical SMILES | C1CC(=O)N(C1=O)OCC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione (C₁₁H₁₀FNO₃) features a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 4-fluorophenylmethoxy group. The pyrrolidine ring adopts a planar conformation due to conjugation between the carbonyl groups at positions 2 and 5, while the 4-fluorophenylmethoxy substituent introduces steric and electronic effects that influence reactivity and biological interactions . Key structural attributes include:
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Pyrrolidine-2,5-dione core: A five-membered ring with two ketone groups at positions 2 and 5, enabling participation in hydrogen bonding and electrophilic reactions.
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4-Fluorophenylmethoxy group: The fluorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially improving metabolic stability and target binding affinity compared to non-halogenated analogs .
Synthetic Pathways and Optimization
The synthesis of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione can be inferred from methodologies used for analogous pyrrolidine derivatives. A common approach involves the reaction of maleic anhydride with substituted anilines, followed by cyclization and functionalization .
Stepwise Synthesis
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Formation of maleamic acid: Reacting maleic anhydride with 4-fluoro-benzylamine in a polar solvent (e.g., acetone or acetic acid) yields the corresponding maleamic acid intermediate .
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Cyclization to pyrrolidine-2,5-dione: Heating the maleamic acid in the presence of acetic anhydride and a catalyst (e.g., sodium acetate) facilitates intramolecular cyclization, forming the pyrrolidine-2,5-dione core .
Example protocol:
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Reactants: Maleic anhydride (5 mmol), 4-fluoro-benzylamine (5 mmol)
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Conditions: Acetone (10 mL), reflux at 60°C for 3 hours
Catalytic Enhancements
Recent advances employ organocatalysts to improve stereoselectivity and yield. For instance, thiourea-based catalysts (e.g., 1-{3,5-bis(trifluoromethyl)phenyl}-3-{(1R,2R)-2-(dimethylamino)cyclohexyl}thiourea) in toluene at 20°C have achieved enantiomeric excess >90% in related pyrrolidine syntheses .
Physicochemical Properties
The compound’s properties are influenced by its fluorinated aromatic substituent and diketone backbone:
The 4-fluorophenyl group increases lipophilicity (LogP ~1.8), enhancing membrane permeability but reducing aqueous solubility .
Mechanism of Action
The biological effects of 1-[(4-Fluorophenyl)methoxy]pyrrolidine-2,5-dione likely arise from:
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Enzyme interaction: The diketone core binds to Mg²⁺ or Zn²⁺ ions in metalloenzymes, disrupting catalytic activity .
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DNA intercalation: Planar aromatic systems intercalate DNA, inducing strand breaks or inhibiting replication.
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Receptor modulation: The fluorophenyl group engages in hydrophobic interactions with receptor pockets, enhancing binding affinity .
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